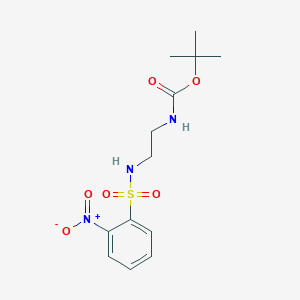
Palladium Silver foil, 0.025mm (0.001in) thick, 99.9% (metals basis excluding Pt), Pd:Ag, 75:25 wt%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The Palladium Silver foil is 0.025mm (0.001 in.) thick and has a purity of 99.9% (metals basis excluding Pt). The weight percentage of Palladium (Pd) and Silver (Ag) is 75:25 . It appears silver-gray in color .
Physical and Chemical Properties The foil is 0.025mm (0.001in) thick . The appearance is silver gray . More specific physical and chemical properties like melting point, boiling point, density, etc., are not available in the search results.
Applications Palladium silver foils are used in dentistry for dental crowns and bridges. They are also used in conductive films and pastes, and to make multilayer capacitors .
Mécanisme D'action
Target of Action
Palladium Silver foil, with a composition of 75% Palladium (Pd) and 25% Silver (Ag), is primarily used in catalysis . The primary targets of this compound are organic molecules that undergo reactions facilitated by the catalytic properties of Palladium and Silver .
Mode of Action
The Palladium Silver foil acts as a catalyst in various chemical reactions. In the context of palladium-catalyzed C–H bond activation reactions, silver salts are used as additives . The mode of action of these silver salts in the catalytic cycle is intriguing. Computational investigations suggest that the pivotal role of silver salts is likely to manifest in the form of a Pd–Ag heterobimetallic species that facilitates intermetallic electronic communication . This Pd–Ag interaction provides a consistently lower energetic span compared to an analogous pathway devoid of such interaction .
Biochemical Pathways
In the world of nanotechnology, noble elements such as gold, silver, and palladium nanoparticles are employed as modern diagnostic tools and devices to combat serious diseases . They are considered a powerful chemical tool to diagnose and cure critical ailments such as HIV, cancer, and other types of infectious illnesses . The treatment of cancer is the most significant application of nanotechnology, which is based on premature tumor detection and analysis of cancer cells through nano-devices .
Pharmacokinetics
For instance, a study on a dinuclear palladium(II)-spermine chelate (Pd2Spm) showed that palladium in serum exhibited biphasic kinetics with a terminal half-life of 20.7 hours . Palladium was distributed throughout most of the tissues except for the brain, with the highest values in the kidney, followed by the liver, lungs, ovaries, adipose tissue, and mammary glands .
Result of Action
The result of the action of Palladium Silver foil is primarily observed in the facilitation of chemical reactions. In the context of palladium-catalyzed C–H bond activation reactions, the Pd–Ag interaction could lead to enhanced catalytic efficiency . In biomedical applications, palladium nanoparticles can contribute to the diagnosis and treatment of critical diseases .
Action Environment
The action, efficacy, and stability of Palladium Silver foil can be influenced by various environmental factors. For instance, the presence of other substances in the reaction mixture can affect the catalytic activity of the foil . In biomedical applications, the biological environment can influence the interaction of palladium nanoparticles with biological systems .
Propriétés
IUPAC Name |
palladium;silver |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.Pd |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWELZOZIOHGSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Pd].[Ag] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgPd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679847 |
Source


|
| Record name | Palladium--silver (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60495-83-2 |
Source


|
| Record name | Palladium--silver (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)

![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)



![alpha-[3-(o-Pyridyldisulfido)propanoylamido]-omega-succinimidyl ester 24(ethylene glycol)](/img/structure/B6363045.png)
![Maleinimido-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6363049.png)



